molecular formula C13H18N6O4 B1144115 DMF-dG CAS No. 17331-13-4

DMF-dG

Cat. No.: B1144115
CAS No.: 17331-13-4
M. Wt: 322.323
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Description

2’-Deoxy-N2-Dimethylaminomethylene-Guanosine is a biologically active molecule with the molecular formula C13H18N6O4 and a molar mass of 322.32 g/mol . It is a derivative of guanosine, where the 2’-deoxy position is modified with a dimethylaminomethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine involves complex chemical reactions that require specific reagents and conditionsThe reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

While the detailed industrial production methods are not widely documented, the synthesis of this compound in an industrial setting would likely involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process would also include steps for purification and quality control to meet the standards required for biomedical research applications .

Mechanism of Action

The mechanism of action of 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine involves its interaction with specific molecular targets and pathways. It can modify proteins by adding formamidine groups, which can alter protein function and interactions. This modification can affect various cellular processes, including signal transduction, gene expression, and protein stability .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine include:

Uniqueness

What sets 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine apart from these similar compounds is its specific modification at the 2’-deoxy position with a dimethylaminomethylene group. This unique structure gives it distinct chemical properties and biological activities, making it a valuable tool in biomedical research .

Biological Activity

Dimethyl fumarate (DMF) is a compound that has garnered attention for its biological activities, particularly in the context of its role as a therapeutic agent. DMF-dG, a derivative of DMF, is primarily noted for its potential implications in molecular biology and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and relevant case studies.

1. Nrf2 Activation:
DMF is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. This activation leads to an increase in glutathione (GSH) levels, enhancing cellular defense mechanisms against reactive oxygen species (ROS) .

2. Inhibition of Glycolysis:
Recent studies have shown that DMF can inhibit glycolytic enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH), resulting in a downregulation of aerobic glycolysis in activated myeloid and lymphoid cells . This metabolic alteration may have implications for diseases characterized by abnormal cell metabolism, such as cancer.

3. Effects on Mitochondrial Function:
this compound has been shown to induce dysfunction in mitochondrial respiration and aerobic glycolysis in pancreatic cells by targeting methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) . This suggests that this compound may play a role in modulating energy metabolism in various cell types.

Biological Effects

Table 1: Summary of Biological Effects of this compound

EffectDescriptionReferences
Antioxidant Activity Increases GSH levels through Nrf2 activation, enhancing cellular defense.
Metabolic Inhibition Inhibits GAPDH, reducing glycolysis in immune cells.
Mitochondrial Dysfunction Induces changes in mitochondrial respiration affecting energy metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential:

  • Case Study on Multiple Sclerosis: A clinical trial demonstrated that DMF effectively reduces relapse rates in patients with multiple sclerosis by modulating immune responses and reducing inflammation through Nrf2 activation .
  • Cancer Cell Metabolism: Research indicates that high concentrations of DMF can deplete GSH levels in tumorigenic cells, leading to increased ROS levels and subsequent cell death. This property is being explored as a potential cancer treatment strategy .
  • Endothelial Cell Metabolism: In vitro studies revealed that DMF diminishes cell respiration while upregulating glycolysis in human dermal microvascular endothelial cells (HMECs). This finding suggests that DMF could influence angiogenesis-related diseases by altering endothelial cell metabolism .

Properties

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXECVVVXPHBGGX-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654674
Record name 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17331-13-4
Record name 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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